molecular formula C22H22ClNO3 B5356776 3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B5356776
M. Wt: 383.9 g/mol
InChI Key: NCXXDDQPOLAHET-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a chemical compound offered for research purposes. This product is intended for laboratory investigations only and is not approved for diagnostic, therapeutic, or personal use. While specific biological data for this exact analog is limited in public sources, research on its close structural relatives provides strong insights into its potential research value. Compounds within this chemical family have been identified as potent inhibitors of lysosomal phospholipase A2 (LPLA2 or PLA2G15) . The inhibition of this enzyme is a key mechanism studied in the context of Drug-Induced Phospholipidosis (DIP), a form of drug toxicity characterized by the excessive accumulation of phospholipids within lysosomes . This makes such compounds highly relevant for investigating the mechanisms of this common adverse drug effect. The core structure of this compound is a chromen-4-one (flavone) scaffold, a privileged structure in medicinal chemistry. It is substituted with a 4-chlorophenyl group at the 3-position and a hydroxy group at the 7-position . The key structural feature is the 2-methylpiperidin-1-ylmethyl substitution at the 8-position, which is characteristic of many cationic amphiphilic drugs (CADs) known to inhibit LPLA2 . Researchers can leverage this compound to probe the biochemical pathways of lysosomal function and lipid metabolism, contributing to early-stage toxicity screening in drug development pipelines.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO3/c1-14-4-2-3-11-24(14)12-18-20(25)10-9-17-21(26)19(13-27-22(17)18)15-5-7-16(23)8-6-15/h5-10,13-14,25H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXXDDQPOLAHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached through nucleophilic substitution reactions, often involving piperidine and suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may possess anti-inflammatory, antioxidant, and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Context (if noted)
Target Compound 3-(4-ClPh), 7-OH, 8-(2-Me-piperidinyl)methyl C₂₂H₂₀ClNO₃ 405.85 2-Me-piperidine, 4H-chromen-4-one core Not explicitly stated
3-(4-ClPh)-8-[(4-Et-piperazinyl)methyl]-7-OH-4-Me-2H-chromen-2-one 4-Me, 8-(4-Et-piperazinyl)methyl C₂₃H₂₅ClN₂O₃ 412.91 Piperazine ring (N-heterocycle), ethyl substituent Antimicrobial screening
3-(4-ClPh)-8-[(2-Et-piperidinyl)methyl]-7-OH-chromen-4-one 8-(2-Et-piperidinyl)methyl C₂₃H₂₄ClNO₃ 413.90 Ethyl group on piperidine; increased lipophilicity Not explicitly stated
3-(4-ClPh)-7-OH-8-[(4-Me-piperazinyl)methyl]-2-CF₃-chromen-4-one 2-CF₃, 8-(4-Me-piperazinyl)methyl C₂₂H₂₀ClF₃N₂O₃ 452.86 Trifluoromethyl (electron-withdrawing), piperazine ring Potential MAO inhibition (inferred)
7-OH-8-[(4-hydroxymethyl-piperidinyl)methyl]-3-(4-MeOPh)-chromen-4-one 3-(4-MeOPh), 8-(4-hydroxymethyl-piperidinyl)methyl C₂₃H₂₅NO₅ 403.45 Hydroxymethyl group (polar), methoxyphenyl (electron-donating) H3R antagonist activity
3-(4-FPh)-7-OH-8-(hydroxyethylamino)methyl-chromen-4-one 4-FPh, 8-(hydroxyethylamino)methyl C₁₇H₁₄FNO₃ 330.20 Fluorophenyl, hydroxyethylamino (enhanced solubility) Structural studies
Key Observations:
  • Piperidine vs.
  • Electron-Withdrawing Groups : The 2-CF₃ group in may increase metabolic stability compared to the target compound’s 4-ClPh group.
  • Hydroxy vs. Methoxy : Methoxy-substituted analogs (e.g., ) exhibit reduced hydrogen-bonding capacity but improved membrane permeability.

Physicochemical Properties

  • Solubility : The 7-hydroxy group in the target compound improves aqueous solubility, whereas the 2-methylpiperidinyl group balances lipophilicity.
  • logP Predictions : Analogs with trifluoromethyl groups (e.g., ) likely have higher logP values (~3.5) compared to the target compound (~2.8), impacting bioavailability.
  • Metabolic Stability : Methoxy substituents (e.g., ) may reduce oxidative metabolism relative to hydroxy groups.

Biological Activity

3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one, commonly referred to as a flavonoid derivative, is a synthetic compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound belongs to the class of chromen-4-one derivatives, characterized by a chromone backbone with hydroxyl and chlorophenyl substituents. Its molecular formula is C23H24ClN1O3C_{23}H_{24}ClN_{1}O_{3} with notable features including:

  • Hydroxyl Group : Contributes to its biological activity by enhancing solubility and reactivity.
  • Chlorophenyl Group : Influences lipophilicity and receptor binding.
  • Piperidinyl Side Chain : May enhance pharmacokinetic properties.

Anticancer Properties

Research indicates that flavonoid derivatives exhibit significant anticancer activity. The compound has been studied for its effects on various cancer cell lines, showing:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells, leading to apoptosis. This was demonstrated in studies involving leukemia and breast cancer cell lines, where it inhibited cell proliferation effectively .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis via Bcl-2 modulation
HL-60 (Leukemia)8Cell cycle arrest and apoptosis

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For instance:

  • Cyclin-dependent Kinases (CDKs) : The compound acts as a potent CDK inhibitor, which is crucial for controlling cell cycle progression. This inhibition leads to reduced tumor growth in vitro .

Anti-inflammatory Effects

In addition to its anticancer properties, this flavonoid derivative exhibits anti-inflammatory activity:

  • Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

Studies have also highlighted the antimicrobial properties of the compound:

  • Bacterial Inhibition : It has demonstrated antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 62.5 µg/mL .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound interacts with various receptors involved in cell signaling pathways.
  • Enzyme Interaction : It inhibits key enzymes that facilitate tumor growth and inflammation.
  • Oxidative Stress Induction : Promotes oxidative stress in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have illustrated the efficacy of this compound:

  • Leukemia Treatment : In a preclinical study, the compound was administered to mice with leukemia, resulting in significant tumor regression and improved survival rates compared to control groups .
  • Breast Cancer Models : A study involving MCF-7 cells showed that treatment with the compound led to a decrease in cell viability by over 50% after 48 hours, indicating its potential as a therapeutic agent against breast cancer.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one?

Synthesis optimization requires precise control of reaction parameters such as temperature (60–80°C), solvent polarity (e.g., ethanol or dichloromethane), and catalyst selection (e.g., DMAP for Mannich reactions). Multi-step protocols often involve protecting the hydroxyl group during chromenone core formation, followed by nucleophilic substitution at the 8-position. Column chromatography with gradients of petroleum ether/ethyl acetate (15:1 to 3:1) is critical for isolating the final product with >95% purity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Combined spectroscopic methods are essential:

  • ¹H/¹³C NMR to verify substitution patterns (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–180 ppm for carbonyl groups).
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 412.1214).
  • IR spectroscopy to identify hydroxyl (3400–3600 cm⁻¹) and carbonyl (1640–1680 cm⁻¹) functionalities. X-ray crystallography using SHELXL refinement provides definitive confirmation of stereochemistry and crystal packing .

Q. How should researchers design initial biological activity screens for this chromenone derivative?

Prioritize target-specific assays based on structural analogs:

  • Anticancer : NCI-60 cell line panel with GI₅₀ quantification.
  • Antimicrobial : MIC determination against Gram-positive/negative strains. Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and assess cytotoxicity in HEK-293 cells. Dose-response curves (1–100 μM) with triplicate measurements ensure reproducibility .

Advanced Research Questions

Q. What strategies address challenges in structure-activity relationship (SAR) studies for this compound?

Systematic modification of substituents:

  • Replace 4-chlorophenyl with fluorophenyl or methoxyphenyl to probe electronic effects.
  • Vary piperidine methylation patterns to assess steric influences. Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like topoisomerase II. Parallel synthesis of 10–15 analogs enables quantitative SAR analysis via Hansch parameters .

Q. What crystallographic challenges arise when determining this compound's structure, and how are they resolved?

Bulky substituents (2-methylpiperidinylmethyl) create disorder in crystal lattices. Mitigation approaches:

  • Slow evaporation from DMSO/EtOH at 4°C improves crystal quality.
  • Twin refinement in SHELXL with HKLF5 format handles pseudo-merohedral twinning.
  • TOPAS-Academic for charge density analysis resolves electron density ambiguities near chlorine atoms. R-factor convergence <0.05 requires ~15,000 reflections .

Q. How should contradictory bioactivity data between studies be analyzed methodologically?

Apply multivariate statistics :

  • PCA to identify batch-dependent variables (e.g., impurity profiles via HPLC).
  • Bayesian meta-analysis of EC₅₀ values across ≥3 independent studies. Validate using standardized protocols (OECD 423 for toxicity, CLSI M07 for antimicrobials). Replicate disputed assays with strictly controlled O₂ levels (hypoxic vs normoxic conditions) .

Q. What experimental approaches elucidate metabolic stability and environmental persistence?

Two-phase studies:

  • In vitro : Human liver microsomes with NADPH cofactor, LC-QTOF-MS to identify phase I/II metabolites.
  • Environmental fate : OECD 308 sediment/water systems analyzed via ¹⁴C-labeling and LC-MS/MS. QSAR models (EPI Suite) predict biodegradation pathways, validated through aerobic sludge assays .

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